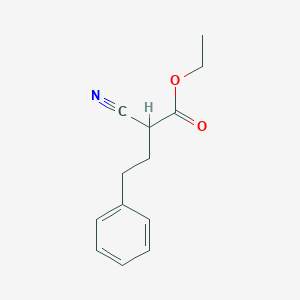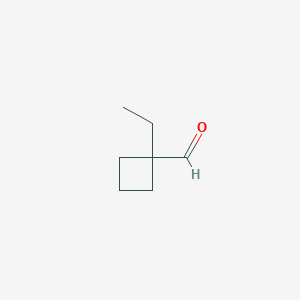![molecular formula C8H17NO B12313234 rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxymethyl Group Addition: The hydroxymethyl group is added through a hydroxylation reaction, often using a hydroxylating agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxymethyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxymethyl group.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol: A stereoisomer with different spatial arrangement.
[(1S,2S)-2-(dimethylamino)cyclopentyl]methanol: Another stereoisomer with distinct properties.
[(1S,2R)-2-(dimethylamino)cyclopentyl]methanol: A stereoisomer with unique reactivity.
Uniqueness
rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[2-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
OSXDCLGDMCJAAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


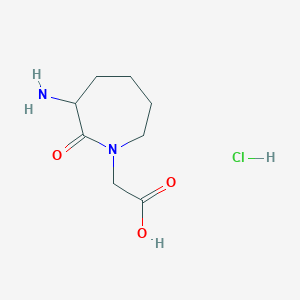
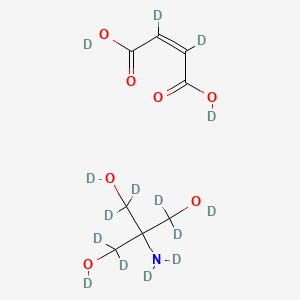
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

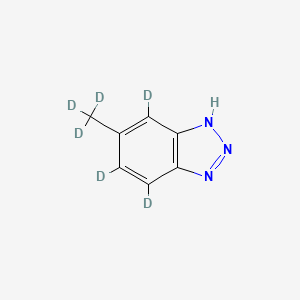
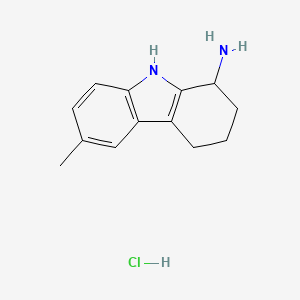
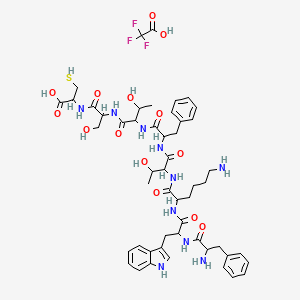


![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)

